N-allyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine
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Overview
Description
N-allyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine is a versatile chemical compound with a unique structure that makes it valuable in various fields of scientific research. This compound is characterized by the presence of an oxazole ring, a fluorophenyl group, and an allyl group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-allyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as DMSO, leading to the formation of sulfonyl oxoacetimides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group or the fluorophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include DMSO for oxidation, hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonyl oxoacetimides, reduced amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug discovery and material synthesis .
Scientific Research Applications
N-allyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-allyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the oxazole ring and allyl group contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-allyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine include:
- N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine
- N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and binding properties. The presence of the fluorophenyl group enhances its stability and potential for interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-phenyl-N-prop-2-enyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c1-2-12-20-17-18(21-16(24-17)13-6-4-3-5-7-13)25(22,23)15-10-8-14(19)9-11-15/h2-11,20H,1,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVKSKXREFGSBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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